
Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid is an organic compound that belongs to the class of oxazepanes. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid typically involves the following steps:
Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Boc Protecting Group: The tert-butyloxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.
Acetylation: The final step involves the acetylation of the oxazepane ring to form the acetic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazepane derivatives.
Aplicaciones Científicas De Investigación
Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The oxazepane ring can interact with enzymes or receptors, influencing biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
Trans-4-(Tert-Butoxycarbonyl)Amino-Cyclohexyl-Acetic Acid: Similar structure but with a cyclohexane ring instead of an oxazepane ring.
Trans-4-(Tert-Butoxycarbonyl)Amino-Cyclohexyl-Ethyl Acetate: Similar structure but with an ethyl acetate group.
Uniqueness
Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid is unique due to the presence of the oxazepane ring, which imparts distinct chemical and biological properties compared to its cyclohexane analogs. The oxazepane ring can undergo different chemical reactions and interact with biological targets in unique ways, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H23NO5 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
2-[(5R,6S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]acetic acid |
InChI |
InChI=1S/C13H23NO5/c1-9-10(7-11(15)16)8-18-6-5-14(9)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10-/m1/s1 |
Clave InChI |
IOYCMSYVFHGMND-NXEZZACHSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](COCCN1C(=O)OC(C)(C)C)CC(=O)O |
SMILES canónico |
CC1C(COCCN1C(=O)OC(C)(C)C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



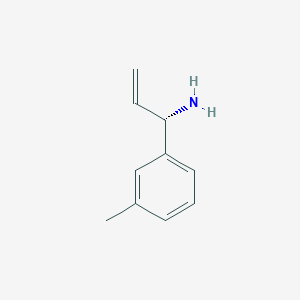
![Methyl (S)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13053887.png)

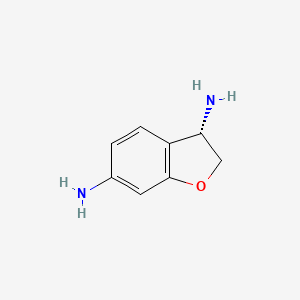

![1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone](/img/structure/B13053909.png)
![(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile](/img/structure/B13053912.png)
![(1R,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053913.png)
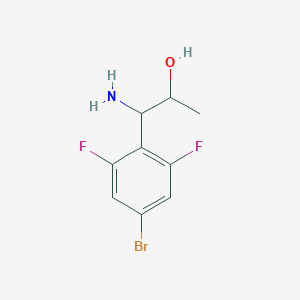
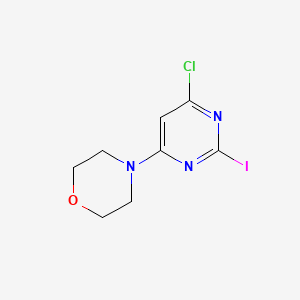

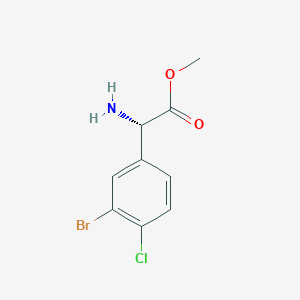
![(3R)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053945.png)
